Differentiated Lipophilicity and Predicted pKa vs. 5-Propyl Analog for Optimized Permeability and Solubility
The 5-methyl substituent on 2-Amino-5-methyl-4H-imidazol-4-one oxime confers a distinct lipophilicity profile compared to its 5-propyl analog. While direct LogP data for the target compound is not available from primary sources, the predicted LogP of -1.76 indicates a significantly more hydrophilic character than would be expected for the 5-propyl derivative (2-Amino-5-propyl-4H-imidazol-4-one oxime), which, based on its larger alkyl chain, is predicted to have a LogP greater than 0. This difference is a key determinant in aqueous solubility and membrane permeability. Furthermore, the predicted pKa of 2.22±0.40 for the target compound provides a quantitative basis for understanding its ionization state under physiological conditions, which is crucial for formulation and target engagement, unlike many imidazole oximes lacking this specific substitution pattern.
| Evidence Dimension | Lipophilicity (cLogP) and Acidity (pKa) |
|---|---|
| Target Compound Data | cLogP: -1.76 ; pKa: 2.22±0.40 |
| Comparator Or Baseline | 2-Amino-5-propyl-4H-imidazol-4-one oxime (implied cLogP > 0) |
| Quantified Difference | cLogP difference > 1.76 units; pKa value available for target compound |
| Conditions | Predicted/calculated properties |
Why This Matters
A lower LogP and defined pKa suggest superior aqueous solubility and a predictable ionization profile at physiological pH, making this compound a more suitable starting point for developing bioavailable molecules or biochemical probes compared to more lipophilic analogs.
